molecular formula C10H11F4NO B14851210 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine

3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine

Cat. No.: B14851210
M. Wt: 237.19 g/mol
InChI Key: BRRAKFWQXRIXKS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenoxy-propylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 4-fluoro-3-methylphenol with an appropriate halogenated propylamine under basic conditions to form the phenoxy intermediate.

    Introduction of the trifluoromethyl group: Using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in various substituted phenoxy-propylamines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amine-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl and fluoro groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine: Lacks the methyl group, which might affect its biological activity and chemical properties.

    2-(4-fluoro-3-methyl-phenoxy)-propylamine: Lacks the trifluoromethyl group, which could influence its reactivity and interactions with biological targets.

Uniqueness

3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is unique due to the combination of trifluoromethyl and fluoro groups, which can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

3,3,3-trifluoro-2-(4-fluoro-3-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)11)16-9(5-15)10(12,13)14/h2-4,9H,5,15H2,1H3

InChI Key

BRRAKFWQXRIXKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(CN)C(F)(F)F)F

Origin of Product

United States

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